REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:8])[CH2:6][O:5][NH:4][C:3]1=[O:7].[Cl:9][C:10]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:11]=1[CH2:12]Br.C(=O)([O-])[O-].[K+].[K+]>C(#N)C.O1CCOCCOCCOCCOCCOCC1>[Cl:9][C:10]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:11]=1[CH2:12][N:4]1[C:3](=[O:7])[C:2]([CH3:8])([CH3:1])[CH2:6][O:5]1 |f:2.3.4|
|
Name
|
|
Quantity
|
95.6 g
|
Type
|
reactant
|
Smiles
|
CC1(C(NOC1)=O)C
|
Name
|
|
Quantity
|
186 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CBr)C=CC(=C1)F
|
Name
|
|
Quantity
|
114.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
catalyst
|
Smiles
|
O1CCOCCOCCOCCOCCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)F)CN1OCC(C1=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |